
N1-乙基-N3-(2-甲氧基乙基)-1,3-丙二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine” is a biochemical used for proteomics research . It has a molecular formula of C8H20N2O and a molecular weight of 160.26 .
Physical And Chemical Properties Analysis
“N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine” has a molecular weight of 160.261 . Other physical and chemical properties are not provided in the search results.科学研究应用
CO2 吸附
N1-乙基-N3-(2-甲氧基乙基)-1,3-丙二胺衍生物,如 N1-(3-(三甲氧基甲硅烷基)丙基)-1,3-丙二胺 (2NS-P),已被用于 CO2 吸附剂的合成。这些吸附剂表现出显着的 CO2 吸附能力和效率,在变温吸附循环下具有显著的稳定性。不存在环状尿素的形成有助于提高它们的稳定性 (Sim、Pacia 和 Ko,2020)。
金属配合物的晶体结构
对 N1-乙基-N3-(2-甲氧基乙基)-1,3-丙二胺衍生物的研究包括异构锰(III) 和铁(III) 配合物的合成。这些配合物因其独特的晶体结构和在催化和材料科学等领域的潜在应用而被表征 (Ma 和 You,2008)。
有机硼化合物的合成
该化合物已被用于制备有机硼化合物,提供了对其晶体结构和在有机化学和材料科学中的潜在应用的见解 (Kliegel、Lubkowitz、Rettig 和 Trotter,1992)。
金属链中的磁性
该研究还扩展到交替双 μ1,1 和 μ1,3 叠氮桥连的 Cu(ii) 和 Ni(ii) 链的合成和表征。这些链因其磁性而被研究,有助于理解分子结构中的磁性相互作用 (Bhowmik 等人,2014)。
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
生化分析
Biochemical Properties
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it may act as a ligand, binding to specific enzymes and altering their conformation and activity. This interaction can either inhibit or activate the enzyme, depending on the nature of the binding .
Cellular Effects
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or other signaling molecules, leading to changes in downstream signaling events. This can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine can exhibit toxic or adverse effects, including cellular damage and altered physiological functions .
Metabolic Pathways
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This can result in changes in the production and utilization of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine are crucial for its activity and function, as they determine its availability to interact with target biomolecules .
属性
IUPAC Name |
N-ethyl-N'-(2-methoxyethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-3-9-5-4-6-10-7-8-11-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWEVIZMBZHHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


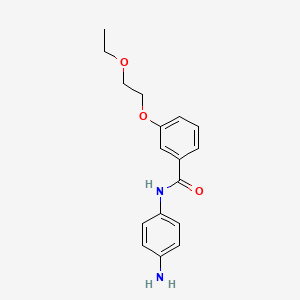
![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)


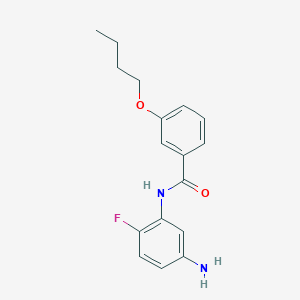

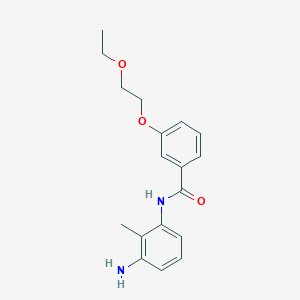

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)
![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)
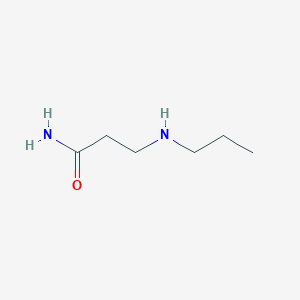
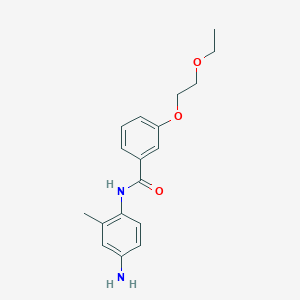
![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)